

Overcoming challenges in the formulation of Butetamate citrate for research purposes

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Compound of Interest

Compound Name: Butetamate citrate

Cat. No.: B085373

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Technical Support Center: Butetamate Citrate Formulation for Research

Disclaimer: Information regarding specific formulation challenges, detailed physicochemical properties, and experimental protocols for **Butetamate citrate** (CAS 13900-12-4) is limited in publicly available literature. The following guidance is substantially based on data for a similar molecule, Butamirate citrate (CAS 18109-81-4), and general principles of formulating citrate salts of ester-containing compounds. Researchers should use this information as a starting point and conduct their own validation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when formulating **Butetamate citrate** for research?

A1: Based on analogous compounds, researchers may encounter challenges related to:

- pH-dependent aqueous solubility: **Butetamate citrate**, being a salt of a weak base and a weak acid, is likely to exhibit solubility that changes significantly with pH.
- Hygroscopicity: The citrate salt form may absorb moisture from the atmosphere, which can affect powder handling, stability, and the accuracy of weighing.
- Chemical stability: As an ester, **Butetamate citrate** is susceptible to hydrolysis, especially at pH extremes and elevated temperatures. The citrate counter-ion can also potentially react

with the active pharmaceutical ingredient (API) under certain conditions.

- Excipient compatibility: Incompatibilities with certain excipients can impact the stability and bioavailability of the final formulation.

Q2: How does pH affect the solubility of **Butetamate citrate**?

A2: While specific data for **Butetamate citrate** is unavailable, for the similar compound Butamirate citrate, solubility is pH-dependent, with higher solubility in acidic conditions.^[1] It is reasonable to expect **Butetamate citrate** to behave similarly. In acidic environments, the tertiary amine in the Butetamate molecule is protonated, increasing its aqueous solubility. As the pH increases towards neutral and alkaline conditions, the free base form is less soluble.

Q3: What are the degradation pathways for **Butetamate citrate**?

A3: The primary degradation pathway for **Butetamate citrate** is likely hydrolysis of the ester linkage, yielding 2-phenylbutyric acid and 2-(diethylamino)ethoxyethanol.^[2] This hydrolysis can be catalyzed by both acidic and basic conditions.^[3] Additionally, oxidative degradation may occur, particularly at the phenyl ring.^[4]

Q4: Are there any known incompatibilities with common excipients?

A4: Specific excipient incompatibility studies for **Butetamate citrate** are not readily available. However, for citrate salts in general, it is important to be cautious with excipients that are highly alkaline, as they could promote ester hydrolysis. Additionally, the reactivity of citric acid itself has been noted in the solid state with some APIs, leading to the formation of esters and amides.^[5]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Potential Cause	Troubleshooting Steps
Suboptimal pH of the vehicle	Adjust the pH of the formulation vehicle to the acidic range (e.g., pH 3-5) to maximize solubility. [1]
Insufficient solubilization	Consider the use of co-solvents (e.g., ethanol, propylene glycol), surfactants, or cyclodextrins to enhance solubility.
Precipitation upon dilution	Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous vehicle just before use. [4] [6]

Issue 2: Formulation Instability (Cloudiness, Precipitation, Loss of Potency)

Potential Cause	Troubleshooting Steps
Hydrolysis of the ester linkage	Maintain the pH of the formulation in the acidic range. Prepare fresh solutions and store them at refrigerated temperatures (2-8 °C). Avoid high temperatures. [3] [7]
Hygroscopicity leading to degradation	Store the solid Butetamate citrate powder in a desiccator or under an inert atmosphere. [8]
Photodegradation	Protect the formulation from light by using amber vials or by wrapping the container in aluminum foil. [3]

Issue 3: Inconsistent In Vivo Results

Potential Cause	Troubleshooting Steps
Variability in dissolution rate	If using a solid dosage form, consider micronization of the Butetamate citrate powder to increase the surface area for dissolution. Incorporate disintegrants into the formulation.[8]
Poor membrane permeability	Although the citrate salt improves water solubility, the ionized form may have lower membrane permeability. The formulation's pH at the site of absorption is critical.
Excipient interactions affecting absorption	Review the excipients used and consider simpler formulations to rule out interactions.

Physicochemical Properties

The following table summarizes known physicochemical properties. Note that some data is for the related compound Butamirate citrate and is indicated as such.

Property	Value	Source
Chemical Name	2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid	[9]
CAS Number	13900-12-4	[2]
Molecular Formula	C22H33NO9	[9]
Molecular Weight	455.5 g/mol	[9]
Appearance	White Solid	[10]
Solubility at pH 7.4	>68.3 µg/mL	[9]
Melting Point (Butamirate Citrate)	66-68°C	[6]
Solubility of Butamirate Citrate in DMSO	Soluble	[4][6]

Solubility of Butamirate Citrate in Various Solvents

This data for Butamirate citrate can serve as a starting point for solvent selection for **Butetamate citrate**.

Solvent	Solubility
Dimethyl sulfoxide (DMSO)	125.0 mg/mL
Chloroform	45.2 mg/mL
Dichloromethane	38.7 mg/mL
Acetonitrile	22.4 mg/mL
Aqueous, pH 1.2	1.85 mg/mL
Acetate buffer, pH 4.5	0.78 mg/mL
Phosphate buffer, pH 6.8	0.52 mg/mL
Aqueous, pH 7.0	0.45 mg/mL
Source:[1]	

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Studies

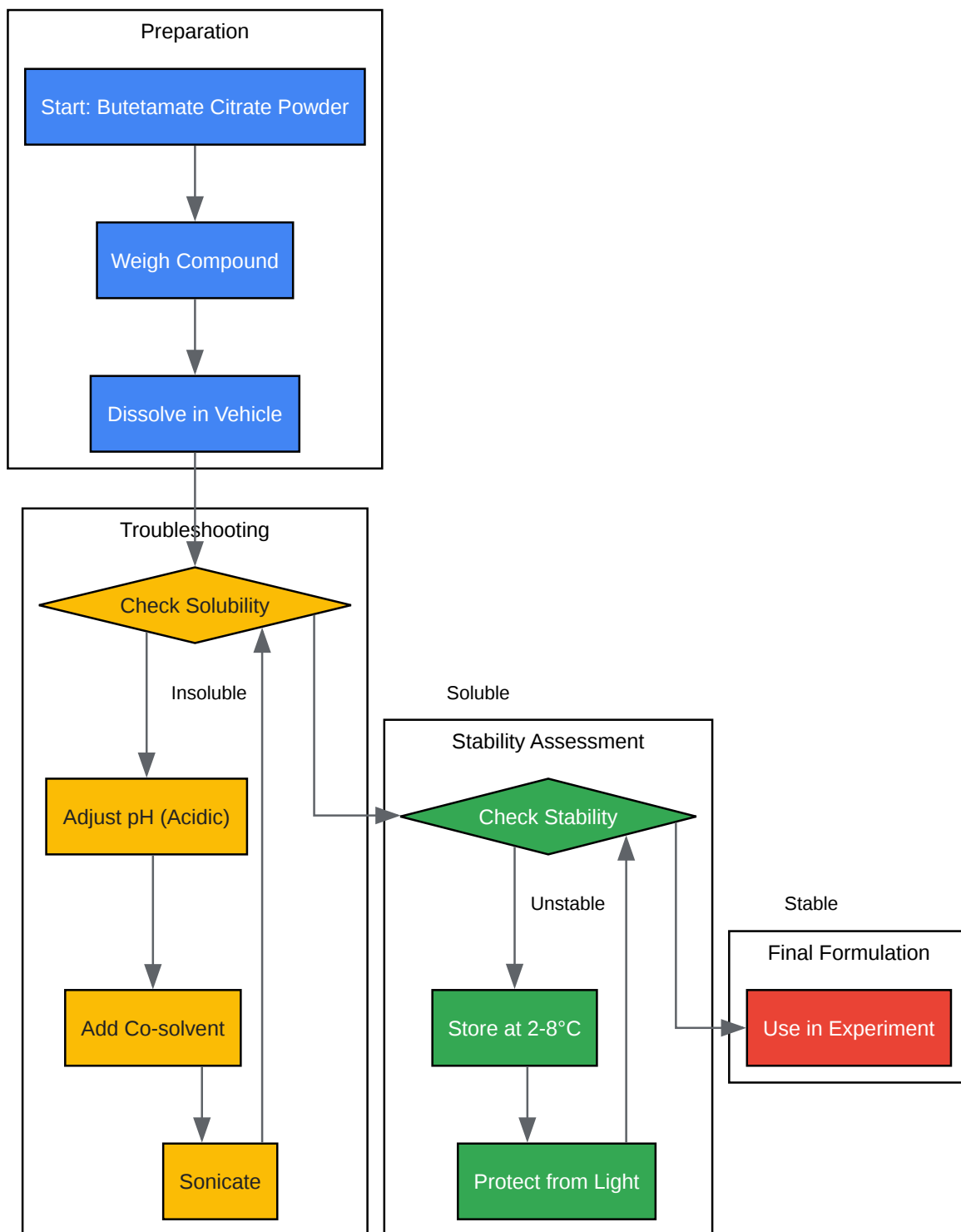
- Objective: To prepare a 10 mM stock solution of **Butetamate citrate** in DMSO.
- Materials: **Butetamate citrate** powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, ultrasonic bath.
- Procedure:
 1. Weigh the required amount of **Butetamate citrate** powder in a sterile microcentrifuge tube. For a 1 mL solution, weigh 4.555 mg.
 2. Add the appropriate volume of anhydrous DMSO to the tube.
 3. Vortex the solution until the compound is fully dissolved.
 4. If necessary, use an ultrasonic bath to facilitate dissolution.

5. Store the stock solution in small aliquots at -20°C or -80°C.[4]

Protocol 2: Stability-Indicating RP-HPLC Method (Adapted from Butamirate Citrate Methods)

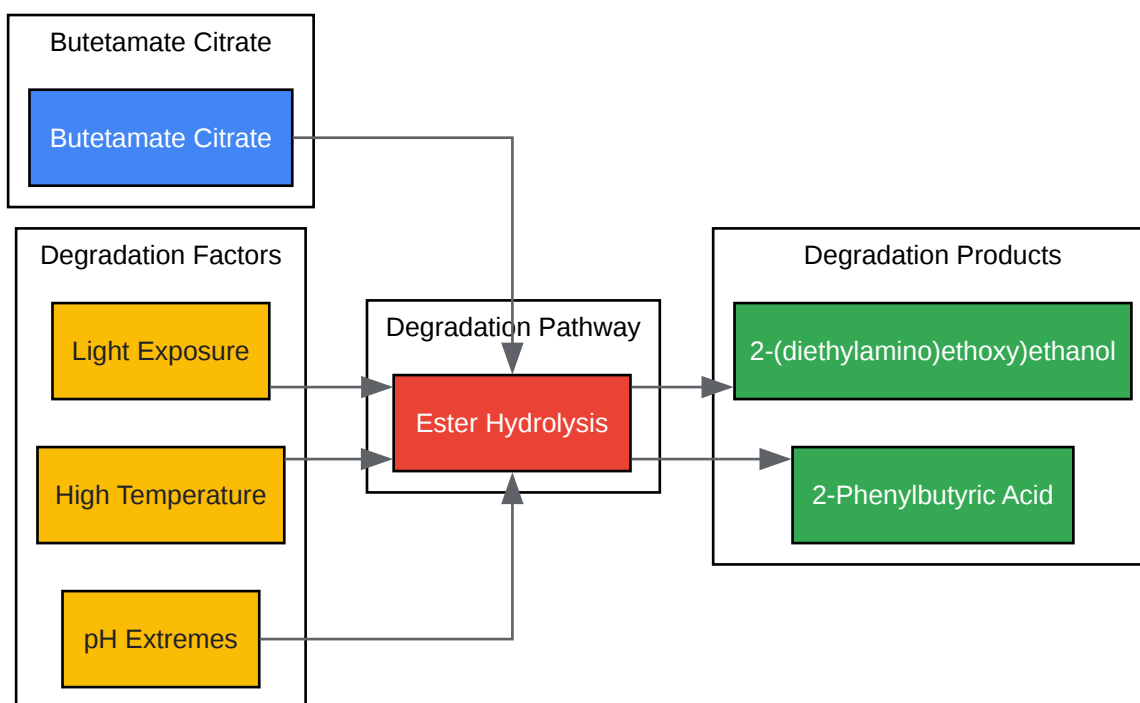
- Objective: To develop a method to separate **Butetamate citrate** from its potential degradation products.
- Instrumentation: HPLC with UV detector.
- Chromatographic Conditions (starting point):
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
 - Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.4) in a 40:60 (v/v) ratio.[12]
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 210 nm.[12]
 - Temperature: Ambient.
- Forced Degradation Study:
 1. Prepare solutions of **Butetamate citrate** in 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 3% H₂O₂ (oxidative).
 2. Expose the solutions to heat (e.g., 60°C) for a defined period.
 3. Analyze the stressed samples by the developed HPLC method to ensure the degradation products are well-separated from the parent peak.[7]

Visualizations



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Caption: Troubleshooting workflow for **Butetamate citrate** formulation.



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Caption: Primary degradation pathway of **Butetamate citrate**.

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